molecular formula C8H7BrClNO B14080078 N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine CAS No. 136978-96-6

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine

Cat. No.: B14080078
CAS No.: 136978-96-6
M. Wt: 248.50 g/mol
InChI Key: UXUYADQBOMGCBR-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and chlorophenyl group attached to an ethylidene bridge, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by bromination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium acetate or pyridine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction can yield amines or hydroxylamines.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions include various substituted hydroxylamines, nitroso compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Bromo-1-(4-methylphenyl)ethylidene]hydroxylamine
  • N-[2-Bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
  • N-[2-Bromo-1-(4-nitrophenyl)ethylidene]hydroxylamine

Uniqueness

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine is unique due to the presence of both bromo and chlorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

136978-96-6

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

N-[2-bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7BrClNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2

InChI Key

UXUYADQBOMGCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)CBr)Cl

Origin of Product

United States

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